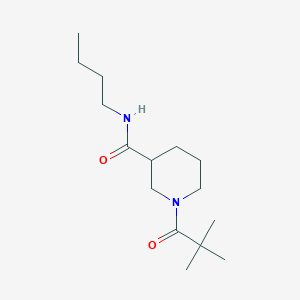![molecular formula C22H22O5 B11154533 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B11154533.png)
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by its complex structure, which includes a chromenone core substituted with various functional groups
Preparation Methods
The synthesis of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 3-methoxyphenylglyoxal in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propyl groups, using reagents like sodium methoxide or alkyl halides.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propyl-2H-chromen-2-one can be compared with other chromenone derivatives, such as:
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: This compound shares a similar chromenone core but differs in its substitution pattern, leading to distinct chemical and biological properties.
Mebeverine: Although structurally different, mebeverine also contains a methoxyphenyl group and exhibits similar pharmacological effects, such as smooth muscle relaxation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-4-propylchromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-4-6-16-12-21(24)27-20-10-14(2)9-19(22(16)20)26-13-18(23)15-7-5-8-17(11-15)25-3/h5,7-12H,4,6,13H2,1-3H3 |
InChI Key |
CMJLKZRHUNODHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-biphenylyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11154456.png)
![2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}butanoic acid](/img/structure/B11154459.png)
![4-butyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11154478.png)
![N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine](/img/structure/B11154480.png)
![5-ethyl-9-methyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11154483.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11154497.png)
![7-(5-Bromothiophen-2-yl)-2-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11154498.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11154505.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11154507.png)
![6-ethyl-7-hydroxy-8-[(4-methylpiperidino)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B11154510.png)
![3-(4-{4-[(4-fluorophenyl)sulfonyl]piperazino}-4-oxobutyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11154514.png)
![9-(3,5-dimethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B11154523.png)

![N-(2,4-dimethoxyphenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11154536.png)
